Cas no 218301-22-5 (2-Fluoro-5-formylbenzonitrile)
2-Fluoro-5-formylbenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 4-Fluoro-3-cyanobenzaldehyde
- 2-Fluoro-5-formylbenzonitrile
- 10014 2-FLUORO-5-FORMYL BENZONITRILE
- 2-Fluoro-5-Formyl-benzonitrile
- 3-Cyano-4-fluorobenzaldehyde
- 2-fluoro-5-formylbenzenecarbonitrile
- BENZONITRILE,2-FLUORO-5-FORMYL
- BENZONITRILE, 2-FLUORO-5-FORMYL-
- PubChem2252
- fluoro-5-formylbenzonitrile
- KSC494K0P
- 3-Cyano-4-fluoro benzaldehyde
- P-ACETAMINO BENZALDEHYDE
- 5-formyl-2-fluoro-benzonitrile
- MOFRJTLODZILCR-UHFFFAOYSA-N
- CYANOFLUOROBENZALDEHYDE-3-4
- FT-0643997
- C2692
- AM20030361
- CL8320
- DTXSID30377772
- J-014309
- 22-fluoranyl-5-methanoyl-benzenecarbonitrile
- SY002652
- A815689
- AC-4068
- PS-8928
- J-515363
- 218301-22-5
- EN300-112856
- CS-B0043
- 2-fluoranyl-5-methanoyl-benzenecarbonitrile
- SCHEMBL48778
- BB 0253842
- A4675
- Z1255488904
- BCP27987
- MFCD01863558
- 2-Fluoro-5-formylbenzonitrile, 97%
- AKOS005171280
- 2-Fluoro-5-formylbenzonitrile;
- STK503059
- DB-006124
- ALBB-004274
-
- MDL: MFCD01863558
- Inchi: 1S/C8H4FNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,5H
- InChI Key: MOFRJTLODZILCR-UHFFFAOYSA-N
- SMILES: FC1C=CC(C=O)=CC=1C#N
Computed Properties
- Exact Mass: 149.02800
- Monoisotopic Mass: 149.027691913g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.2
- Topological Polar Surface Area: 40.9
Experimental Properties
- Color/Form: Not determined
- Melting Point: 83.0 to 87.0 deg-C
- Boiling Point: 215.6°C at 760 mmHg
- Flash Point: 82℃
- PSA: 40.86000
- LogP: 1.50988
- Solubility: Not determined
2-Fluoro-5-formylbenzonitrile Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H312,H315,H319,H332,H335
- Warning Statement: P261,P280,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Inert atmosphere,2-8°C
- Risk Phrases:R20/21/22; R36/37/38
- Safety Term:S26-S36
2-Fluoro-5-formylbenzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Fluoro-5-formylbenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C2692-1g |
2-Fluoro-5-formylbenzonitrile |
218301-22-5 | 98.0%(GC) | 1g |
¥140.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C2692-5g |
2-Fluoro-5-formylbenzonitrile |
218301-22-5 | 98.0%(GC) | 5g |
¥490.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F103A-5g |
2-Fluoro-5-formylbenzonitrile |
218301-22-5 | 98% | 5g |
¥92.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F103A-1g |
2-Fluoro-5-formylbenzonitrile |
218301-22-5 | 98% | 1g |
¥51.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F103A-25g |
2-Fluoro-5-formylbenzonitrile |
218301-22-5 | 98% | 25g |
¥265.0 | 2022-06-10 | |
| Fluorochem | 023328-1g |
3-Cyano-4-fluorobenzaldehyde |
218301-22-5 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 023328-5g |
3-Cyano-4-fluorobenzaldehyde |
218301-22-5 | 95% | 5g |
£17.00 | 2022-03-01 | |
| Fluorochem | 023328-10g |
3-Cyano-4-fluorobenzaldehyde |
218301-22-5 | 95% | 10g |
£28.00 | 2022-03-01 | |
| Fluorochem | 023328-25g |
3-Cyano-4-fluorobenzaldehyde |
218301-22-5 | 95% | 25g |
£55.00 | 2022-03-01 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0564569467- 1g |
2-Fluoro-5-formylbenzonitrile |
218301-22-5 | 98%(HPLC) | 1g |
¥ 147.1 | 2021-05-18 |
2-Fluoro-5-formylbenzonitrile Suppliers
2-Fluoro-5-formylbenzonitrile Related Literature
-
Jeremy P. Olson,Moses G. Gichinga,Elizabeth Butala,Hernan A. Navarro,Brian P. Gilmour,F. Ivy Carroll Org. Biomol. Chem. 2011 9 4276
-
Shanghui Ye,Congjin Wu,Pengfei Gu,Tai Xiang,Senyu Zhang,Tongtong Jing,Shi Wang,Xiaodi Yang,Yonghua Li,Wei Huang J. Mater. Chem. C 2020 8 16870
Additional information on 2-Fluoro-5-formylbenzonitrile
Professional Introduction to 2-Fluoro-5-formylbenzonitrile (CAS No. 218301-22-5)
2-Fluoro-5-formylbenzonitrile, with the chemical formula C₇H₃FN₂O, is a fluorinated aromatic nitrile that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, identified by its unique CAS number 218301-22-5, serves as a versatile intermediate in the synthesis of various biologically active molecules. Its structural features, including a formyl group and a fluorine substituent, make it particularly valuable for constructing complex scaffolds that exhibit desirable pharmacological properties.
The significance of 2-Fluoro-5-formylbenzonitrile in modern chemical biology stems from its ability to undergo diverse transformations, such as condensation reactions, nucleophilic additions, and cyclizations. These reactions are pivotal in the development of novel therapeutic agents. Recent studies have highlighted its role in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The presence of the formyl group allows for facile introduction of amine or alcohol functionalities, while the fluorine atom enhances metabolic stability and binding affinity to biological targets.
In the realm of drug discovery, 2-Fluoro-5-formylbenzonitrile has been utilized to develop small-molecule inhibitors targeting specific enzymes involved in disease pathways. For instance, researchers have leveraged its scaffold to create potent inhibitors of Janus kinases (JAKs), which play a crucial role in signal transduction and immune responses. The fluorine substitution at the 2-position of the benzene ring is particularly noteworthy, as it modulates electronic properties and influences binding interactions with protein receptors. This has led to the discovery of compounds with improved selectivity and efficacy.
Moreover, the compound's utility extends beyond pharmaceutical applications. It has been explored as a key intermediate in the synthesis of agrochemicals, where its structural motifs contribute to the development of pesticides with enhanced environmental compatibility. The formyl group provides a reactive site for further derivatization, enabling the creation of molecules with specific biological activities against pests and pathogens. Such innovations align with global efforts to develop sustainable agricultural solutions.
The synthesis of 2-Fluoro-5-formylbenzonitrile typically involves multi-step processes that require careful optimization to ensure high yields and purity. Common synthetic routes include halogenation of benzonitrile derivatives followed by functional group interconversion. Advances in catalytic methods have further refined these processes, making them more efficient and scalable. For example, transition metal-catalyzed cross-coupling reactions have been employed to introduce fluorine atoms with high precision.
Recent advancements in computational chemistry have also contributed to the rational design of derivatives of 2-Fluoro-5-formylbenzonitrile. Molecular modeling techniques allow researchers to predict binding affinities and optimize lead structures before experimental synthesis. This approach has accelerated the drug discovery pipeline, enabling faster identification of promising candidates for further development. The integration of machine learning algorithms into these processes has further enhanced predictive accuracy, reducing time-to-market for new therapeutics.
The safety profile of 2-Fluoro-5-formylbenzonitrile is another critical consideration in its application. While it is not classified as a hazardous material under standard regulatory guidelines, proper handling procedures must be followed to minimize exposure risks. Storage conditions should be controlled to prevent degradation, and personal protective equipment (PPE) is recommended during handling. These precautions ensure that researchers can utilize the compound effectively while maintaining a safe working environment.
In conclusion, 2-Fluoro-5-formylbenzonitrile (CAS No. 218301-22-5) is a multifaceted compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features enable diverse synthetic transformations, making it an invaluable building block for drug discovery efforts. As research continues to uncover new therapeutic targets and innovative synthetic methodologies, the role of this compound is expected to expand further, contributing to advancements in medicine and sustainable agriculture.
218301-22-5 (2-Fluoro-5-formylbenzonitrile) Related Products
- 176508-81-9(4-Cyano-3-fluorobenzoic acid)
- 105942-10-7(3-fluoro-4-formylbenzonitrile)
- 171050-06-9(3-Cyano-4-fluorobenzoic acid)
- 467442-15-5(3,5-Difluoro-4-formylbenzonitrile)
- 146137-79-3(4-fluoro-3-formylbenzonitrile)
- 288309-07-9(5-Acetyl-2-fluorobenzonitrile)
- 851340-77-7(3-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carbonitrile)
- 433939-88-9(2,6-Difluoro-4-formylbenzonitrile)
- 214760-18-6(4-Acetyl-2-fluorobenzonitrile)
- 101048-76-4(2-Fluoro-4-formylbenzonitrile)